molecular formula C6H16ClN B12964670 (R)-Hexan-3-amine hydrochloride

(R)-Hexan-3-amine hydrochloride

Cat. No.: B12964670
M. Wt: 137.65 g/mol
InChI Key: HBPOQLARFLBTMS-FYZOBXCZSA-N
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Description

®-Hexan-3-amine hydrochloride is an organic compound with the molecular formula C6H15N·HCl. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hexan-3-amine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reductive amination of hexan-3-one using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, ®-Hexan-3-amine hydrochloride can be produced through catalytic hydrogenation of hexan-3-one in the presence of a chiral catalyst. This method is preferred for large-scale production due to its efficiency and high yield. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-Hexan-3-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro compounds.

    Reduction: Alkanes.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

®-Hexan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Hexan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-Hexan-3-amine hydrochloride: The enantiomer of ®-Hexan-3-amine hydrochloride, with similar chemical properties but different biological activity.

    Hexan-2-amine hydrochloride: A structural isomer with the amine group at a different position, leading to different reactivity and applications.

    Hexan-1-amine hydrochloride: Another isomer with distinct properties and uses.

Uniqueness

®-Hexan-3-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other isomers. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

(3R)-hexan-3-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H/t6-;/m1./s1

InChI Key

HBPOQLARFLBTMS-FYZOBXCZSA-N

Isomeric SMILES

CCC[C@@H](CC)N.Cl

Canonical SMILES

CCCC(CC)N.Cl

Origin of Product

United States

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